Glyburide

Catalog No.
S529009
CAS No.
10238-21-8
M.F
C23H28ClN3O5S
M. Wt
494.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyburide

CAS Number

10238-21-8

Product Name

Glyburide

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

Molecular Formula

C23H28ClN3O5S

Molecular Weight

494.0 g/mol

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

ZNNLBTZKUZBEKO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Solubility

2.06e-03 g/L

Synonyms

Daonil, Diabeta, Euglucon 5, Euglucon N, Glibenclamide, Glybenclamide, Glyburide, HB 419, HB 420, HB-419, HB-420, HB419, HB420, Maninil, Micronase, Neogluconin

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Description

The exact mass of the compound Glyburide is 493.14382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759618. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds. It belongs to the ontological category of N-sulfonylurea in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glyburide in Type 2 Diabetes Management

Glyburide is a medication belonging to the class of drugs called sulfonylureas. Scientific research focuses on its application in managing type 2 diabetes by stimulating the pancreas to produce more insulin [American Diabetes Association, ].

  • Mechanism of Action

    Research explores how glyburide interacts with pancreatic beta cells to increase insulin secretion. Studies investigate the molecular pathways involved and how glyburide influences insulin release mechanisms [National Institutes of Health, ].

  • Efficacy and Dose Optimization

    Clinical trials assess the effectiveness of glyburide in lowering blood sugar levels compared to placebo or other diabetes medications. Research also investigates optimal dosing strategies for different patient populations [Endocrinology, ].

  • Safety and Side Effects

    Research on glyburide safety examines potential side effects such as hypoglycemia (low blood sugar) and investigates long-term risks associated with use [Diabetes Care, ].

Glyburide in Gestational Diabetes

Scientific research also explores the use of glyburide for gestational diabetes, a condition characterized by high blood sugar during pregnancy. Studies compare the effectiveness and safety of glyburide to insulin in managing gestational diabetes and investigate potential risks to the mother and fetus [Kaiser Permanente Division of Research, ].

Glyburide, chemically known as 1-[[p-[2-(5-chloro-o-anisamido)ethyl]phenyl] sulfonyl]-3-cyclohexylurea, is a second-generation sulfonylurea used primarily for the management of type 2 diabetes mellitus. It functions by stimulating insulin secretion from the pancreatic beta cells, thereby lowering blood glucose levels. Glyburide is characterized by its high protein binding (99.9%) and is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP2C9 and CYP3A4 .

Glyburide's mechanism of action involves stimulating insulin secretion from pancreatic beta cells. It binds to SUR1 receptors on these cells, leading to the closure of potassium channels and subsequent insulin release []. This increased insulin production helps regulate blood sugar levels in individuals with type 2 diabetes.

  • Toxicity: Glyburide can cause hypoglycemia (low blood sugar) if taken at too high a dose or without proper monitoring.
  • Other Hazards: Generally well-tolerated, but side effects like nausea, vomiting, and skin reactions can occur.

Glyburide's mechanism of action involves the closure of ATP-sensitive potassium channels on pancreatic beta cells. This closure leads to cell depolarization, opening voltage-gated calcium channels and resulting in increased intracellular calcium concentrations. The elevated calcium levels stimulate the release of insulin granules .

Key Reactions:

  • Insulin Secretion: Glyburide induces insulin release by blocking potassium channels.
  • Metabolism: Glyburide is metabolized into several metabolites, including 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b), which possess some biological activity but are less effective than the parent compound .

Glyburide exhibits significant biological activity as an antihyperglycemic agent. Its primary action is to enhance insulin secretion, making it effective in managing blood sugar levels in patients with type 2 diabetes. Additionally, glyburide may exert extrapancreatic effects that contribute to its glucose-lowering capabilities .

Side Effects:

Common side effects include hypoglycemia, weight gain, nausea, and gastrointestinal discomfort. Serious adverse effects can include severe allergic reactions and cardiovascular issues .

The synthesis of glyburide typically involves multiple steps:

  • Formation of Sulfonamide: The initial step involves the reaction between a substituted phenyl amine and a sulfonyl chloride to form a sulfonamide.
  • Urea Formation: This intermediate is then reacted with cyclohexyl isocyanate to form the urea derivative.
  • Purification: The final product is purified through crystallization or chromatography methods to achieve pharmaceutical-grade purity.

This synthetic pathway allows for the production of glyburide in a controlled manner, ensuring consistent quality and efficacy .

Glyburide is primarily indicated for the management of type 2 diabetes mellitus. It is often prescribed as part of a comprehensive treatment plan that includes diet and exercise modifications. Additionally, glyburide has been investigated for off-label uses such as reducing intracranial pressure in certain medical conditions .

Other Uses:

  • Potential adjunct therapy with metformin for synergistic effects on glucose control.
  • Investigated for its mild diuretic effect due to enhanced renal free water clearance .

Glyburide belongs to the class of sulfonylureas, which includes several other compounds used for similar therapeutic purposes. Here’s a comparison highlighting its unique characteristics:

Compound NameChemical StructureMechanism of ActionUnique Features
GlyburideC23H28ClN3O5SCloses ATP-sensitive potassium channelsLong duration of action; high protein binding
GlipizideC21H27N5O4SCloses ATP-sensitive potassium channelsShorter half-life; more potent at lower doses
GlimepirideC24H31N3O5SCloses ATP-sensitive potassium channelsOnce-daily dosing; additional insulin-sensitizing effects
ChlorpropamideC10H13ClN2O3SCloses ATP-sensitive potassium channelsOlder generation; longer half-life

Glyburide distinguishes itself through its long duration of action and extensive protein binding, which can influence its pharmacokinetic profile compared to other sulfonylureas .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

493.1438199 g/mol

Monoisotopic Mass

493.1438199 g/mol

Heavy Atom Count

33

LogP

3.754
4.7

Appearance

Solid powder

Melting Point

169 - 170 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SX6K58TVWC

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 220 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 219 of 220 companies with hazard statement code(s):;
H302 (96.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (97.72%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Glyburide is indicated alone or as part of combination product with metformin, as an adjunct to diet and exercise, to improve glycemic control in adults with type 2 diabetes mellitus.
Amglidia is indicated for the treatment of neonatal diabetes mellitus, for use in newborns, infants and children. Sulphonylureas like Amglidia have been shown to be effective in patients with mutations in the genes coding for the β-cell ATP-sensitive potassium channel and chromosome 6q24-related transient neonatal diabetes mellitus.
Treatment of large hemispheric infarction
Treatment of neonatal diabetes mellitus

Pharmacology

Glyburide is a second generation sulfonylurea[A183722] that stimulates insulin secretion through the closure of ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations.[A183617] Glibenclamide has a long duration of action as it is given once daily, and a wide therapeutic index as patients are started at doses as low as 0.75mg but that can increase as high as 10mg or more.[A183725,L8123] Patients taking glyburide should be cautioned regarding an increased risk of cardiovascular mortality as seen with tolbutamide, another sulfonylurea.[L8123]
Glyburide is a sulfonamide urea derivative with antihyperglycemic activity that can potentially be used to decrease cerebral edema. Upon administration, glyburide binds to and blocks the sulfonylurea receptor type 1 (SUR1) subunit of the ATP-sensitive inwardly-rectifying potassium (K(ATP)) channels on the membranes of pancreatic beta cells. This prevents the inward current flow of positively charged potassium (K+) ions into the cell, and induces a calcium ion (Ca2+) influx through voltage-sensitive calcium channels, which triggers exocytosis of insulin-containing granules. In addition, glyburide also inhibits the SUR1-regulated nonselective cation (NC) Ca-ATP channel, melastatin 4 (transient receptor potential cation channel subfamily M member 4; (TRPM4)), thereby preventing capillary failure and brain swelling. SUR1-TRPM4 channels are formed by co-assembly of SUR1 with TRPM4 in neurons, astrocytes, and capillary endothelium during cerebral ischemia. Upon ischemia-induced ATP depletion, channels open which results in sodium influx, cytotoxic edema formation, capillary fragmentation and necrotic cell death. SUR1-TRPM4 is not expressed in normal, uninjured tissues.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10BB01
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BB - Sulfonylureas
A10BB01 - Glibenclamide

Mechanism of Action

Glyburide belongs to a class of drugs known as sulfonylureas. These drugs act by closing ATP-sensitive potassium channels on pancreatic beta cells. The ATP-sensitive potassium channels on beta cells are known as sulfonylurea receptor 1 (SUR1). Under low glucose concentrations, SUR1 remains open, allowing for potassium ion efflux to create a -70mV membrane potential. Normally SUR1 closes in response to high glucose concentrations, the membrane potential of the cells becomes less negative, the cell depolarizes, voltage gated calcium channels open, calcium ions enter the cell, and the increased intracellular calcium concentration stimulates the release of insulin containing granules. Glyburide bypasses this process by forcing SUR1 closed and stimulating increased insulin secretion.

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8(SUR1)/KCNJ11(KIR6.2) [HSA:6833 3767] [KO:K05032 K05004]

Pictograms

Irritant

Irritant

Other CAS

10238-21-8

Absorption Distribution and Excretion

Elderly patients taking glyburide reached a Cmax of 211-315ng/mL with a Tmax of 0.9-1.0h, while younger patients reached a Cmax of 144-302ng/mL with a Tmax of 1.3-3.0h. Patients taking glyburide have and AUC of 348ng*h/mL.
Unlike other sulfonylureas, glyburide is 50% excreted in the urine and 50% in the feces. Glyburide is mainly excreted as the metabolite 4-trans-hydroxyglyburide.
Elderly patients have a volume of distribution of 19.3-52.6L, while younger patients have a volume of distribution of 21.5-49.3L.
Elderly patients have a clearance of 2.70-3.55L/h, while younger patients have a clearance of 2.47-4.11L/h.

Metabolism Metabolites

Glyburide is metabolized mainly by CYP3A4, followed by CYP2C9, CYP2C19, CYP3A7, and CYP3A5. These enzymes metabolize glyburide to 4-trans-hydroxycyclohexyl glyburide (M1), 4-cis-hydroxycyclohexyl glyburide (M2a), 3-cis-hydroxycyclohexyl glyburide (M2b), 3-trans-hydroxycyclohexyl glyburide (M3), 2-trans-hydroxycyclohexyl glyburide (M4), and ethylhydroxycyclohexyl glyburide (M5). The M1 and M2b metabolites are considered active, along with the parent molecule.
Glyburide has known human metabolites that include 3-cis-Hydroxycyclohexyl glyburide, 4-cis-hydroxycyclohexyl glyburide, 3-trans-Hydroxycyclohexyl glyburide, and 2-trans-hydroxycyclohexyl glyburide.

Wikipedia

Glibenclamide
Scarlet_GN

Biological Half Life

Elderly patients have a terminal elimination half life of 4.0-13.4h, while younger patients have a terminal elimination half life of 4.0-13.9h.

Use Classification

Human drugs -> Orphan -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Glyburide attenuates B(a)p and LPS-induced inflammation-related lung tumorigenesis in mice

Mengyuan Li, Hong Liu, Hua Shao, Peng Zhang, Min Gao, Li Huang, Pingping Shang, Qiao Zhang, Wei Wang, Feifei Feng
PMID: 34037304   DOI: 10.1002/tox.23293

Abstract

Glyburide (Gly) could inhibit NLRP3 inflammasome, as well as could be treated with Type 2 diabetes as a common medication. Despite more and more studies show that Gly could influence cancer risk and tumor growth, it remains unclear about the effect of Gly in lung tumorigenesis. To evaluate whether Gly inhibited lung tumorigenesis and explore the possible mechanisms, a benzo(a)pyrene [B(a)p] plus lipopolysaccharide (LPS)-induced non-diabetes mice model was established with B(a)p for 4 weeks and once a week (1 mg/mouse), then instilled with LPS for 15 weeks and once every 3 weeks (2.5 μg/mouse) intratracheally. Subsequently, Gly was administered by gavage (10 μl/g body weight) 1 week before B(a)p were given to the mice until the animal model finished (when Gly was first given named Week 0). At the end of the experiment called Week 34, we analyzed the incidence, number and histopathology of lung tumors, and detected the expression of NLRP3, IL-1β, and Cleaved-IL-1β protein. We found that vehicles and tricaprylin+Gly could not cause lung carcinogenesis in the whole process. While the incidence and mean tumor count of mice in B(a)P/LPS+Gly group were decreased compared with B(a)p/LPS group. Moreover, Gly could alleviate inflammatory changes and reduce pathological tumor nest numbers compared with mice administrated with B(a)p/LPS in histopathological examination. The B(a)p/LPS increased the expression of NLRP3, IL-1β, and Cleaved-IL-1β protein significantly than Vehicle, whereas decreased in B(a)P/LPS+Gly (0.96 mg/kg) group compared with B(a)p/LPS group. Results suggested glyburide might inhibit NLRP3 inflammasome to attenuate inflammation-related lung tumorigenesis caused by intratracheal instillation of B(a)p/LPS in non-diabetes mice.


Inhibition of NLRP3 inflammasome by glibenclamide attenuated dopaminergic neurodegeneration and motor deficits in paraquat and maneb-induced mouse Parkinson's disease model

Xiaofei Qiu, Qinghui Wang, Liyan Hou, Cuili Zhang, Qingshan Wang, Xiulan Zhao
PMID: 34052309   DOI: 10.1016/j.toxlet.2021.05.008

Abstract

Pesticides exposure can lead to damage of dopaminergic neurons, which are associated with increased risk of Parkinson's disease (PD). However, the etiology of PD remains poorly understood and no therapeutic strategy is available. Previous studies suggested the involvement of NLRP3 inflammasome in the onset of PD. This study was designed to investigate whether glibenclamide, an inhibitor of NLRP3 inflammasome, could offer a reliable protective strategy for PD in a mouse PD model induced by paraquat and maneb. We found that glibenclamide exerted potent neuroprotection against paraquat and maneb-induced upregulation of α-synuclein, dopaminergic neurodegeneration and motor impairment in brain of mice. Mechanistically, glibenclamide treatment blocked NLRP3 inflammasome activation evidenced by reduced expressions of NLRP3, activated caspase-1 and mature interleukin-1β in glibenclamide co-treated mice compared with those in paraquat and maneb group mice. Furthermore, glibenclamide treatment mitigated paraquat and maneb-induced microglial M1 proinflammatory response and nuclear factor-κB activation in mice. Finally, the increased superoxide production, lipid peroxidation, protein levels of NADPH oxidase 2 (NOX2) and inducible nitric oxide synthase (iNOS) induced by paraquat and maneb were all attenuated by glibenclamide. Overall, our findings demonstrated that glibenclamide protected dopaminergic neurons in a mouse PD model induced by combined exposures of paraquat and maneb through suppression of NLRP3 inflammasome activation, microglial M1 polarization and oxidative stress.


Comparison of Insulin, Metformin, and Glyburide on Perinatal Complications of Gestational Diabetes Mellitus: A Systematic Review and Meta-Analysis

Xian Wang, Wanting Liu, Huizhen Chen, Qiu Chen
PMID: 33979807   DOI: 10.1159/000515893

Abstract

This systematic and meta-analysis was conducted to evaluate the efficacy and safety of insulin, metformin, and glyburide on perinatal complications for gestational diabetes mellitus (GDM).
Medline (PubMed), EMBASE, The Cochrane Library (Cochrane Database of Systematic Reviews, Cochrane Central Register of Controlled Trials [CENTRAL], and Cochrane Methodology Register), Web of Science (Science and Social Science Citation Index), and ClinicalTrials (Clinicaltrials.gov) were searched, as well as manual searching. We included randomized controlled trials comparing efficacy and safety of metformin versus glyburide, metformin versus insulin, and glyburide versus insulin in patients with GDM.
We included 32 articles including 5,964 patients published from inception to July 2020. Compared with insulin, metformin was more effective at lower incidence of macrosomia (RR: 0.66, 95% CI: 0.50-0.88, p = 0.005), lower incidence of neonatal intensive care unit admission (RR: 0.78, 95% CI: 0.67-0.91, p = 0.002), less neonatal hypoglycemia (RR: 0.67, 95% CI: 0.56-0.80, p < 0.0001), decreased birth weight (BW) (SMD: -0.37, 95% CI: -0.62 to -0.12, p = 0.004), lower incidence of large for gestational age (RR: 0.76, 95% CI: 0.50-0.90, p = 0.002), shorter gestation age at delivery (MD: -0.22, 95% CI: -0.34 to -0.10, p = 0.0002), lower maternal weight gain (MD: -1.41, 95% CI: -2.28 to -0.55, p = 0.001), less incidence of caesarean section delivery (RR: 0.86, 95% CI: 0.78-0.95, p = 0.0004), lower maternal postprandial blood glucose (SMD: -0.41, 95% CI: -0.72 to -0.11, p = 0.008), and lower incidence of pregnancy-induced hypertension (RR: 0.47, 95% CI: 0.27-0.83, p = 0.01). However, glyburide, compared with insulin, was associated with higher BW (MD: 54.95, 95% CI: 3.87-106.03, p = 0.03) and increased the incidence of neonatal hypoglycemia (RR: 1.52, 95% CI: 1.12-2.07, p = 0.007). Meanwhile, compared to glyburide, metformin was associated with higher maternal fasting blood glucose (SMD: 0.20, 95% CI: 0.05-0.36, p = 0.01) and lower incidence of induction of labor (RR: 0.76, 95% CI: 0.59-0.97, p = 0.03).
This review suggests that metformin can decrease the incidence of perinatal complications, and it should be considered as a generally safe alternative to insulin.


Detection of glibenclamide adulterated in antidiabetic Chinese patent medicine by attenuated total reflectance -infrared spectroscopy and chemometrics

Chao Tan, Hui Chen, Zan Lin
PMID: 33780893   DOI: 10.1016/j.saa.2021.119723

Abstract

There have been many reports of adulterated Chinese patent medicine with synthetic prescription that are claimed to be "pure natural". The present work investigates the feasibility of combining attenuated total reflectance-Mid-infrared (ATR-MIR) spectroscopy and several interval-based PLS algorithms for detecting the glibenclamide illegally adulterated in antidiabetic Chinese patent medicine (Jiangtangning). The full-spectrum PLS, four kinds of traditional interval PLS algorithms (iPLS, biPLS, siPLS and mwPLS) and a modified algorithm, i.e., a combination of mwPLS and window size optimization, named cmwPLS, were used for building calibration models. A total of 21 samples adulterated with 0-3.5% glibenclamide were prepared. The dataset was equally split into a training set and a test set for building and testing the prediction models, respectively. For those interval-based PLS, the whole wavenumber axis was divided into 20 sub-intervals. In terms of the prediction on the test set, the new cmwPLS produce the best model, followed by mwPLS. The modified algorithm can optimize automatically the window width (i.e., the number of adjacent variables used for modeling) and position. It can be concluded that cmwPLS coupled with ATR-MIR technique is a good alternative to other traditional chemical analysis for detecting the adulteration of Chinese patent medicine.


Comparison of the therapeutic effects of metformin and glibenclamide on patients with gestational diabetes

Y M Lv, J Fan, M B Li, Y Ma, T T Li, G R Sun
PMID: 33508926   DOI: 10.23812/20-634-L

Abstract




Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, friedelan-3-one

Benjamin Kingsley Harley, Isaac Kingsley Amponsah, Inemesit Okon Ben, Donatus Wewura Adongo, Nana Ama Mireku-Gyimah, Michael Kwesi Baah, Abraham Yeboah Mensah, Theophilus Christian Fleischer
PMID: 33761602   DOI: 10.1016/j.biopha.2021.111379

Abstract

The hypoglycaemic and anti-hyperlipidaemic effects of the 70% ethanol stem bark extract of Myrianthus libericus (MLB), used traditionally in the management of diabetes in Ghana, was evaluated in this study using streptozotocin (45 mg/kg)-induced diabetic rats. In vitro hypoglycaemic activities of the extract and one of its principal compounds, friedelan-3-one were then investigated using α-amylase inhibitory and glucose uptake assay in C2C12 myotubes. In silico analysis of the pharmacokinetic and toxicity properties of the compound was also performed. MLB significantly (p < 0.001) reduced the elevated blood glucose levels and corrected considerably (p < 0.01) the altered serum lipid profiles of the diabetic rats which was comparable to glibenclamide (5 mg/kg). Together with friedelan-3-one, the extract markedly inhibited the activity of α-amylase and promoted glucose uptake in C2C12 cells. Whereas MLB significantly (p < 0.001) up-regulated PI3K and PPARγ transcripts with a corresponding increase in GLUT-4 transcripts within the muscle cells, friedelan-3-one only up-regulated PI3K and GLUT-4 transcripts to promote glucose transport. Friedelan-3-one was shown to be non-carcinogenic, non-hepatotoxic, has decent oral bioavailability and a good compound for optimisation into a drug candidate. The study has demonstrated that MLB possess hypoglycaemic and anti-hyperlipidaemic activities and could be used as a therapeutic agent in the management of diabetes mellitus.


Characteristics of Ventricular Electrophysiological Substrates in Metabolic Mice Treated with Empagliflozin

Shih-Jie Jhuo, I-Hsin Liu, Wei-Chung Tasi, Te-Wu Chou, Yi-Hsiung Lin, Bin-Nan Wu, Kun-Tai Lee, Wen-Ter Lai
PMID: 34198942   DOI: 10.3390/ijms22116105

Abstract

Empagliflozin (EMPA) is a sodium-glucose transporter 2 (SGLT2) inhibitor that functions as a new-generation glucose-lowering agent and has been proven to be beneficial for patients with cardiovascular diseases. However, the possible benefits and mechanisms of its antiarrhythmic effects in cardiac tissue have not yet been reported. In this study, we elucidated the possible antiarrhythmic effects and mechanisms of EMPA treatment in cardiac tissues of metabolic syndrome (MS) mice. A total of 20 C57BL/6J mice (age: 8 weeks) were divided into four groups: (1) control group, mice fed a standard chow for 16 weeks; (2) MS group, mice fed a high-fat diet for 16 weeks; (3) EMPA group, mice fed a high-fat diet for 12 weeks and administered EMPA at 10 mg/kg daily for the following 4 weeks; and (4) glibenclamide (GLI) group, mice fed a high-fat diet for 12 weeks and administered GLI at 0.6 mg/kg daily for the following 4 weeks. All mice were sacrificed after 16 weeks of feeding. The parameters of electrocardiography (ECG), echocardiography, and the effective refractory period (ERP) of the left ventricle were recorded. The histological characteristics of cardiac tissue, including connexin (Cx) expression and fibrotic areas, were also evaluated. Compared with the MS group, the ECG QT interval in the EMPA group was significantly shorter (57.06 ± 3.43 ms vs. 50.00 ± 2.62 ms,
= 0.011). The ERP of the left ventricle was also significantly shorter in the EMPA group than that in the GLI group (20.00 ± 10.00 ms vs. 60.00 ± 10.00 ms,
= 0.001). The expression of Cx40 and Cx43 in ventricular tissue was significantly lower in the MS group than in the control group. However, the downregulation of Cx40 and Cx43 was significantly attenuated in the EMPA group compared with the MS and GLI groups. The fibrotic areas of ventricular tissue were also fewer in the EMPA group than that in the MS group. In this study, the ECG QT interval in the EMPA group was shorter than that in the MS group. Compared with the MS group, the EMPA group exhibited significant attenuation of downregulated connexin expression and significantly fewer fibrotic areas in ventricles. These results may provide evidence of possible antiarrhythmic effects of EMPA.


Effectiveness and safety of glibenclamide for stroke: protocol for a systematic review and meta-analysis

Lihong Wen, Bin Huang, Rong Tu, Kunzhen Wan, Hong Zhang, Xiaoyun Zhang
PMID: 33972335   DOI: 10.1136/bmjopen-2020-043585

Abstract

Despite the continuous improvement in modern medical treatment, stroke is still a leading cause of death and disability worldwide. How to effectively improve the survival rate and reduce disability in patients who had a stroke has become the focus of many investigations. Recent findings concerning the benefits of glibenclamide as a neuroprotective drug have initiated a new area for prospective studies on the effects of sulfonylureas. Given the high mortality and disability associated with stroke, it is essential to weigh the benefits of neuroprotective drugs against their safety. Therefore, the objective of the current study is to conduct a systematic review using meta-analysis to assess the benefits and safety of glibenclamide as a neuroprotective drug.
This study will analyse randomised clinical trials (RCTs) and observational studies published up to 31 December 2020 and include direct or indirect evidence. Studies will be retrieved by searching PubMed, EMBASE, Web of Science, the Cochrane Library and China National Knowledge Infrastructure (CNKI) and WanFang Databases. The outcomes of this study will be mortality, scores from the Modified Rankin Scale and the occurrence of hypoglycaemic events. The risk of bias will be assessed using the Cochrane risk of bias assessment instrument for RCTs. A random-effect/fixed-effect model will be used to summarise the estimates of the mean difference/risk ratio using a 95% CI.
This meta-analysis is a secondary research project, which is based on previously published data. Therefore, ethical approval and informed consent were not required for this meta-analysis. The results of this study will be submitted to a peer-reviewed journal for publication.
CRD42020144674.


Monogenic diabetes: a new pathogenic variant of HNF1A gene

Raquel Vilela Oliveira, Teresa Bernardo, Sandrina Martins, Ana Sequeira
PMID: 33472798   DOI: 10.1136/bcr-2019-231837

Abstract

Maturity onset diabetes of the young defines a diabetes mellitus subtype, with no insulin resistance or autoimmune pancreatic β-cells dysfunction, that occurs by mutation in a single gene. A 13-year-old girl hospitalised due to hyperglycemia plus glycosuria without ketosis, and with normal glycated haemoglobin of 6.8%. She started a sugar-free fast-absorption diet and no insulin therapy was required. Fasting glucose was normal, but 2 hours after lunch she presented hyperglycemia as after 2 hours of an oral glucose tolerance test, with 217 mg/dL. Family history was positive for type 2 diabetes mellitus with an autosomal dominant pattern. She was discharged with fast-absorption sugar-free diet and low-dose of sulfonylurea. A genetic test was performed detecting a mutation in heterozygosity of HNF1A gene, compatible with the diagnosis of maturity onset diabetes of the young 3 (MODY3), not reported in the literature. Early recognition of signs and symptoms increase awareness of MODY. Genetic test allows confirmation and leads to optimised treatment.


Glibenclamide, ATP and metformin increases the expression of human bile salt export pump ABCB11

Nisha Vats, Ravi Chandra Dubey, Madhusudana Girija Sanal, Pankaj Taneja, Senthil Kumar Venugopal
PMID: 33763207   DOI: 10.12688/f1000research.26632.1

Abstract

Bile salt export pump (BSEP/ABCB11) is important in the maintenance of the enterohepatic circulation of bile acids and drugs. Drugs such as rifampicin and glibenclamide inhibit BSEP. Progressive familial intrahepatic cholestasis type-2, a lethal pediatric disease, some forms of intrahepatic cholestasis of pregnancy, and drug-induced cholestasis are associated with BSEP dysfunction.
We started with a bioinformatic approach to identify the relationship between ABCB11 and other proteins, microRNAs, and drugs. A microarray data set of the liver samples from ABCB11 knockout mice was analyzed using GEO2R. Differentially expressed gene pathway enrichment analysis was conducted using ClueGo. A protein-protein interaction network was constructed using STRING application in Cytoscape. Networks were analyzed using Cytoscape. CyTargetLinker was used to screen the transcription factors, microRNAs and drugs. Predicted drugs were validated on human liver cell line, HepG2. BSEP expression was quantified by real-time PCR and western blotting.
knockout in mice was associated with a predominant upregulation and downregulation of genes associated with cellular component movement and sterol metabolism, respectively. We further identified the hub genes in the network. Genes related to immune activity, cell signaling, and fatty acid metabolism were dysregulated. We further identified drugs (glibenclamide and ATP) and a total of 14 microRNAs targeting the gene. Western blot and real-time PCR analysis confirmed the upregulation of BSEP on the treatment of HepG2 cells with glibenclamide, ATP, and metformin.
The differential expression of cell signaling genes and those related to immune activity in
KO animals may be secondary to cell injury. We have found glibenclamide, ATP, and metformin upregulates BSEP. The mechanisms involved and the clinical relevance of these findings need to be investigated.


Explore Compound Types